molecular formula C11H19N3O2 B13617331 tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate

tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate

Cat. No.: B13617331
M. Wt: 225.29 g/mol
InChI Key: XIVKYWUWKVEIIC-UHFFFAOYSA-N
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Description

tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate is a compound that features both an imidazole and an azetidine ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while azetidine is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are tolerant to various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazole compounds. These products can have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring can also contribute to the compound’s biological activity by enhancing its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and azetidine derivatives, such as:

Uniqueness

tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate is unique due to its combination of both imidazole and azetidine rings This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-12-4-5-13-9/h8H,4-7H2,1-3H3,(H,12,13)

InChI Key

XIVKYWUWKVEIIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NCCN2

Origin of Product

United States

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